molecular formula C9H13NO5S B1442871 2,3,4-Trimethoxybenzene-1-sulfonamide CAS No. 860514-43-8

2,3,4-Trimethoxybenzene-1-sulfonamide

Cat. No.: B1442871
CAS No.: 860514-43-8
M. Wt: 247.27 g/mol
InChI Key: GOPREVNNVUSFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Trimethoxybenzene-1-sulfonamide is an organic compound with the molecular formula C9H13NO5S and a molecular weight of 247.27 g/mol . It is characterized by the presence of three methoxy groups attached to a benzene ring, along with a sulfonamide group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Mechanism of Action

Target of Action

2,3,4-Trimethoxybenzene-1-sulfonamide is a type of sulfonamide drug . Sulfonamides are known to target bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

this compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting DNA production and ultimately inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the drug prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleotides required for DNA replication .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine

Result of Action

The inhibition of folic acid synthesis by this compound leads to a decrease in the availability of nucleotides required for DNA replication . This results in the inhibition of bacterial growth and replication

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s pharmacokinetics . More research is needed to understand how specific environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

2,3,4-Trimethoxybenzene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound interacts with several enzymes, including sulfonamide-sensitive enzymes, by binding to their active sites and inhibiting their activity. The interaction between this compound and these enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent substrate binding . Additionally, this compound can interact with proteins involved in signal transduction pathways, thereby influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of enzymes involved in the synthesis of key signaling molecules, leading to altered cell signaling dynamics. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects on cellular metabolism and gene expression can ultimately influence cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of target enzymes, forming stable enzyme-inhibitor complexes that prevent substrate binding and enzyme activity. This inhibition can lead to a decrease in the production of key metabolites and signaling molecules, thereby affecting cellular processes . Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolism . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity. These dosage-dependent effects are critical for determining the therapeutic potential and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolic flux and the accumulation or depletion of specific metabolites . These interactions can affect overall cellular metabolism and energy production, influencing cell function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues and cells are influenced by its interactions with transporters and binding proteins, which can affect its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethoxybenzene-1-sulfonamide typically involves the sulfonation of 2,3,4-trimethoxybenzene. One common method includes the reaction of 2,3,4-trimethoxybenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide . The reaction conditions usually involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trimethoxybenzene-1-sulfonamide
  • 2,4,5-Trimethoxybenzene-1-sulfonamide
  • 2,3,4-Trimethoxybenzoic acid

Uniqueness

2,3,4-Trimethoxybenzene-1-sulfonamide is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,3,4-trimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-13-6-4-5-7(16(10,11)12)9(15-3)8(6)14-2/h4-5H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPREVNNVUSFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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